molecular formula C8H15NO4 B15257792 2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxyacetic acid

2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxyacetic acid

Cat. No.: B15257792
M. Wt: 189.21 g/mol
InChI Key: ZZNLYYKPWDKPQS-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxyacetic acid is a chemical compound with the molecular formula C8H15NO4 It contains a six-membered oxane ring substituted with an aminomethyl group and a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxyacetic acid typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination of the corresponding aldehyde or ketone.

    Attachment of the Hydroxyacetic Acid Moiety: This step involves the reaction of the oxane derivative with a suitable reagent to introduce the hydroxyacetic acid group.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl and hydroxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxyacetic acid has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, while the hydroxyacetic acid moiety can participate in various biochemical reactions. Detailed studies on its mechanism of action are necessary to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Aminomethyl)tetrahydro-2H-pyran-4-yl]acetic acid: Similar structure with a tetrahydropyran ring.

    2-[4-(Aminomethyl)oxan-4-yl]acetic acid: Lacks the hydroxy group present in 2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxyacetic acid.

Uniqueness

This compound is unique due to the presence of both an aminomethyl group and a hydroxyacetic acid moiety, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

2-[4-(aminomethyl)oxan-4-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C8H15NO4/c9-5-8(6(10)7(11)12)1-3-13-4-2-8/h6,10H,1-5,9H2,(H,11,12)

InChI Key

ZZNLYYKPWDKPQS-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CN)C(C(=O)O)O

Origin of Product

United States

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